Cas no 154568-20-4 (3-Cyclopentene-1-carboxylicacid, 2-amino-, (1R,2S)-)

3-Cyclopentene-1-carboxylic acid, 2-amino-, (1R,2S)- is a chiral cyclic amino acid derivative characterized by its stereospecific (1R,2S) configuration. This compound features a cyclopentene backbone with both carboxylic acid and amino functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its rigid cyclic structure and stereochemistry are advantageous for designing enantioselective catalysts or biologically active molecules. The presence of reactive functional groups allows for further derivatization, enabling its use in peptidomimetics or small-molecule drug development. The (1R,2S) configuration ensures high stereochemical purity, which is critical for applications requiring precise chiral control. Suitable for research in medicinal chemistry and asymmetric synthesis.
3-Cyclopentene-1-carboxylicacid, 2-amino-, (1R,2S)- structure
154568-20-4 structure
Product Name:3-Cyclopentene-1-carboxylicacid, 2-amino-, (1R,2S)-
CAS No:154568-20-4
MF:C6H9NO2
MW:127.141161680222
CID:106627
PubChem ID:5275638
Update Time:2025-06-10

3-Cyclopentene-1-carboxylicacid, 2-amino-, (1R,2S)- Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclopentene-1-carboxylicacid, 2-amino-, (1R,2S)-
    • (1R,2S)-2-aminocyclopent-3-ene-1-carboxylic acid
    • 3-Cyclopentene-1-carboxylicacid,2-amino-,(1R-cis)-(9CI)
    • MFCD23046912
    • 138039-48-2
    • 3-Cyclopentene-1-carboxylic acid, 2-amino-, (1R,2S)-
    • 3-Cyclopentene-1-carboxylicacid,2-amino-,(1R,2S)-rel-(9CI)
    • 154568-20-4
    • TS-7184
    • cis-2-Aminocyclopent-3-ene-1-carboxylic acid
    • SCHEMBL9386092
    • AKOS006341060
    • CHEMBL1196179
    • DTXSID60414982
    • Inchi: 1S/C6H9NO2/c7-5-3-1-2-4(5)6(8)9/h1,3-5H,2,7H2,(H,8,9)/t4-,5+/m1/s1
    • InChI Key: NLCBWTXCWRLPIR-UHNVWZDZSA-N
    • SMILES: OC([C@@H]1CC=C[C@@H]1N)=O

Computed Properties

  • Exact Mass: 127.063328530g/mol
  • Monoisotopic Mass: 127.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.2
  • Topological Polar Surface Area: 63.3Ų

3-Cyclopentene-1-carboxylicacid, 2-amino-, (1R,2S)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
TS-7184-1MG
(1R,2S/1S,2R)-2-aminocyclopent-3-ene-1-carboxylic acid
154568-20-4 >97%
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£37.00 2025-02-08
Key Organics Ltd
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(1R,2S/1S,2R)-2-aminocyclopent-3-ene-1-carboxylic acid
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Key Organics Ltd
TS-7184-10MG
(1R,2S/1S,2R)-2-aminocyclopent-3-ene-1-carboxylic acid
154568-20-4 >97%
10mg
£63.00 2025-02-08
Key Organics Ltd
TS-7184-20MG
(1R,2S/1S,2R)-2-aminocyclopent-3-ene-1-carboxylic acid
154568-20-4 >97%
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Key Organics Ltd
TS-7184-1G
(1R,2S/1S,2R)-2-aminocyclopent-3-ene-1-carboxylic acid
154568-20-4 >97%
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A2B Chem LLC
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A2B Chem LLC
AD69789-5mg
3-Cyclopentene-1-carboxylicacid, 2-amino-, (1R,2S)-
154568-20-4 >97%
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A2B Chem LLC
AD69789-10mg
3-Cyclopentene-1-carboxylicacid, 2-amino-, (1R,2S)-
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Additional information on 3-Cyclopentene-1-carboxylicacid, 2-amino-, (1R,2S)-

3-Cyclopentene-1-carboxylic acid, 2-amino-, (1R,2S)-: A Comprehensive Overview in Modern Chemical Biology

3-Cyclopentene-1-carboxylic acid, 2-amino-, (1R,2S)-, with the CAS number 154568-20-4, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This enantiomerically pure molecule has garnered attention due to its unique structural features and potential applications in drug discovery and synthetic chemistry. The presence of both a cyclopentene ring and an amino acid-like moiety makes it a versatile intermediate for the development of novel bioactive molecules.

The compound's stereochemistry, specifically the (1R,2S) configuration, is crucial for its biological activity. Enantiomers, which are mirror-image isomers, often exhibit different pharmacological properties. In the case of 3-Cyclopentene-1-carboxylic acid, 2-amino-, (1R,2S)-, the precise stereochemical arrangement influences its interactions with biological targets, making it a valuable candidate for structure-activity relationship studies.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for this compound. Techniques such as asymmetric hydrogenation and enzymatic resolution have been employed to achieve high enantiomeric purity. These methods are not only cost-effective but also environmentally friendly, aligning with the growing emphasis on green chemistry principles.

The potential applications of 3-Cyclopentene-1-carboxylic acid, 2-amino-, (1R,2S)- are diverse. One notable area is its use as a building block in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor bioavailability and susceptibility to enzymatic degradation. The cyclopentene ring in this compound can serve as a scaffold for creating constrained peptides that exhibit enhanced stability and improved pharmacokinetic profiles.

In addition to peptidomimetics, this compound has shown promise in the development of novel therapeutic agents. Its unique structural features make it a suitable candidate for targeting various biological pathways. For instance, researchers have explored its potential in inhibiting enzymes involved in inflammatory responses and cancer progression. The amino group provides a site for further functionalization, allowing for the attachment of pharmacophores that enhance binding affinity and selectivity.

The role of computational chemistry in understanding the properties of 3-Cyclopentene-1-carboxylic acid, 2-amino-, (1R,2S)- cannot be overstated. Molecular modeling techniques have been employed to predict its interactions with biological targets and to optimize its structure for improved efficacy. These computational approaches complement experimental studies by providing insights into molecular recognition processes at an atomic level.

Recent studies have also highlighted the importance of solvent effects on the behavior of this compound. The choice of solvent can significantly influence its conformational stability and reactivity. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile have been found to stabilize the enantiomerically pure form of the compound, facilitating its use in synthetic protocols.

The synthesis of derivatives of 3-Cyclopentene-1-carboxylic acid, 2-amino-, (1R,2S)- has been extensively studied to explore new pharmacological activities. By introducing various substituents into the cyclopentene ring or modifying the amino group, researchers can generate a library of compounds with tailored properties. This approach has led to the discovery of several promising candidates for further development as drugs or agrochemicals.

The impact of this compound on drug discovery is further underscored by its use in high-throughput screening campaigns. These campaigns involve testing large libraries of compounds against various biological targets to identify lead molecules with desirable properties. The structural diversity offered by derivatives of 3-Cyclopentene-1-carboxylic acid, 2-amino-, (1R,2S)- makes it an invaluable resource in such screens.

In conclusion, 3-Cyclopentene-1-carboxylic acid, 2-amino-, (1R,2S)-, CAS number 154568-20-4, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features and stereochemical purity make it a versatile intermediate for developing novel bioactive molecules. With ongoing research exploring its applications in peptidomimetics, enzyme inhibition, and drug discovery, this compound is poised to play a crucial role in future therapeutic developments.

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